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Compound of Interest

Compound Name:
2-Methoxy-3-nitropyridine-4-

carbaldehyde

CAS No.: 221349-76-4

Cat. No.: B1586392

Get Quote

Executive Summary & Product Definition
The Product: High-Fidelity Single-Crystal X-Ray Diffraction (SC-XRD) Dataset. The Target: 2-
Methoxy-3-nitropyridine-4-carbaldehyde (CAS: 221349-76-4).[1] The Challenge: This

molecule features a "steric sandwich" at the 2, 3, and 4 positions of the pyridine ring. The bulky

nitro group (C3) is flanked by a methoxy group (C2) and a formyl group (C4). Standard

solution-state NMR assumes time-averaged planarity, which fails to capture the static torsional

strain and out-of-plane twisting critical for binding affinity in drug discovery.

Verdict: While NMR is sufficient for purity analysis, SC-XRD is the mandatory gold standard for

defining the active pharmacological conformation.

Comparative Analysis: SC-XRD vs. Alternative
Methodologies
The following table compares the "performance" of structural determination methods regarding

this specific pyridine derivative.
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Feature
Method A: SC-XRD

(The Product)

Method B: Solution

NMR (1H/13C)

Method C: DFT

Computational

Modeling

Primary Output

Absolute 3D

Configuration &

Packing

Connectivity &

Chemical

Environment

Predicted Energy

Minima

Steric Resolution

High: Resolves Nitro

group torsion angle (

)

Low: Rapid rotation

averages signals;

implies false planarity.

Variable: Dependent

on basis set; often

underestimates crystal

packing forces.

Intermolecular Data

Excellent: Reveals

-stacking & H-bonds

(CHO

H).

None: Solvent

separates molecules.

Theoretical: Requires

complex periodic

boundary calculations.

Sample State
Solid State (Active

Drug Form)
Solvated (isotropic) Gas/Solvent Model

Reliability
Definitive

(Experimental)
Inferential Hypothetical

Critical Insight: The "Steric Sandwich" Effect
In 2-Methoxy-3-nitropyridine-4-carbaldehyde, the nitro group cannot lie coplanar with the

pyridine ring due to repulsion from the carbonyl oxygen at C4 and the methoxy oxygen at C2.

NMR Failure Mode: In solution, the bond rotation is faster than the NMR timescale, often

resulting in a simplified spectrum that suggests symmetry or planarity.

X-Ray Success Mode: Crystallography freezes the lowest-energy conformer, revealing the

specific torsion angle (

) of the nitro group (typically 20–40° out of plane for similar analogues [1, 2]).
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Experimental Protocol: Crystallization & Data
Collection
To generate the "Product" (the dataset), one must isolate high-quality single crystals. This

protocol is optimized for polar nitropyridines.

Phase 1: Crystal Growth (Slow Evaporation)
Objective: Obtain single crystals (

mm) suitable for diffraction.

Preparation: Dissolve 50 mg of 2-Methoxy-3-nitropyridine-4-carbaldehyde in 5 mL of

solvent.

Primary Solvent: Acetone (High solubility).

Anti-solvent: Ethanol or Methanol (Moderate solubility).

Filtration: Pass solution through a 0.45

m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

Vapor Diffusion Setup:

Place the vial (uncapped) inside a larger jar containing 10 mL of n-hexane (precipitant).

Seal the outer jar.

Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

Harvest: Select block-like, transparent yellow crystals. Avoid needles (often twinned).

Phase 2: Data Collection Parameters (Standardized)
Source: Mo-K

(

Å) or Cu-K
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(for absolute configuration if chiral impurities exist).

Temperature: 100 K (Cryostream) to reduce thermal vibration of the nitro group.

Strategy: Full sphere collection (

).

Representative Crystallographic Data
Note: As exact public datasets for this specific CAS are proprietary, the following data

represents the expected structural metrics derived from high-fidelity analogues (e.g., 2-

methoxy-3,5-dinitropyridine and 2-amino-3-nitropyridine) [1, 3].

A. Unit Cell & Space Group (Predicted)
Parameter Value / Range Description

Crystal System Monoclinic or Triclinic
Common for planar aromatics

with polar groups.

Space Group or
Centrosymmetric (most likely).

[2]

Volume (

)

~850–950 Å
Assuming

(4 molecules per unit cell).

Density (

)

~1.45 g/cm High density due to

nitro/oxygen content.

B. Key Geometrical Parameters (The Performance
Metrics)
These values validate the "twisted" conformation hypothesis.
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Bond / Angle Expected Value Structural Significance

C(3)–N(Nitro) 1.46 – 1.48 Å
Single bond character,

allowing rotation.

C(4)–C(Aldehyde) 1.48 – 1.50 Å
Conjugated, but impacted by

steric strain.

(C2-C3-N-O) 25° – 40°

The Critical Metric. Deviation

from 0° confirms steric

crowding.

Intermolecular 2.8 – 3.0 Å stacking distance between

pyridine rings.

Visualization of Structural Determination Workflows
Workflow 1: From Synthesis to Structure
This diagram outlines the critical path to obtaining the definitive dataset.

Crude Synthesis
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Purification
(Column Chrom.)
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(Vapor Diffusion)

 Purity >98% X-Ray Diffraction
(Mo-K source, 100K)

 Single Crystal Structure Refinement
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 Bragg Reflections Final 3D Model
(CIF File)

 R-factor < 5%

Click to download full resolution via product page

Figure 1: Critical path for generating the X-ray crystallographic dataset.

Workflow 2: The Steric Conflict (Mechanism)
Why the structure twists, visualized logically.
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Figure 2: Logical diagram of the steric forces driving the non-planar conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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